Benzenesulfenic Acid Pentyl Ester
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Overview
Description
Benzenesulfenic Acid Pentyl Ester is an organic compound characterized by the presence of a phenylthio group attached to a pentyl ether chain. This compound falls under the category of aromatic ethers, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing Benzenesulfenic Acid Pentyl Ester is the Williamson ether synthesis. This involves the reaction of a phenylthio alcohol with a pentyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically proceeds via an S_N2 mechanism, where the alkoxide ion attacks the alkyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. One such method is the acid-catalyzed dehydration of alcohols, where sulfuric acid (H_2SO_4) is used to catalyze the reaction between phenylthio alcohol and pentyl alcohol . This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfenic Acid Pentyl Ester undergoes various chemical reactions, including:
Reduction: The ether can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH_4).
Substitution: The ether bond can be cleaved under acidic conditions to form phenol and pentyl halide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H_2O_2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH_4)
Substitution: Hydroiodic acid (HI), hydrobromic acid (HBr)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Phenol, pentyl halide
Scientific Research Applications
Benzenesulfenic Acid Pentyl Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfenic Acid Pentyl Ester involves its interaction with specific molecular targets and pathways. The phenylthio group can undergo oxidation to form reactive intermediates, which can interact with cellular components, leading to various biological effects . The ether bond can also be cleaved under specific conditions, releasing active compounds that can modulate biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Phenylthioethyl ether
- Phenylthiobutyl ether
- Phenylthiopropyl ether
Comparison
Benzenesulfenic Acid Pentyl Ester is unique due to its specific chain length and the presence of the phenylthio group, which imparts distinct chemical and biological properties. Compared to other similar compounds, this compound exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H16OS |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
pentoxysulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-2-3-7-10-12-13-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3 |
InChI Key |
CFWDAASLZYYCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOSC1=CC=CC=C1 |
Origin of Product |
United States |
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